molecular formula C11H18N4O2 B2735636 tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate CAS No. 2460749-88-4

tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate

Cat. No.: B2735636
CAS No.: 2460749-88-4
M. Wt: 238.291
InChI Key: LPPPHWGSTRPHPH-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate is a pyrimidine-derived carbamate compound characterized by a tert-butyl carbamate group attached to a methyl-substituted pyrimidine ring. The pyrimidine core features amino (-NH₂) and methyl (-CH₃) substituents at the 5- and 4-positions, respectively. This structural motif is commonly employed in medicinal chemistry as an intermediate for synthesizing kinase inhibitors and other bioactive molecules, leveraging the carbamate group’s role in protecting amines during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-7-8(12)5-13-9(15-7)6-14-10(16)17-11(2,3)4/h5H,6,12H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPPHWGSTRPHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1N)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate involves several steps. One common method starts with the reaction of 5-amino-4-methylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related carbamate derivatives, focusing on molecular features, reactivity, and applications.

Pyrimidine-Based Carbamates

tert-Butyl N-[(5-Bromopyrimidin-2-yl)methyl]carbamate
  • Molecular Formula : C₁₀H₁₄BrN₃O₂
  • Molecular Weight : 288.14 g/mol
  • Key Differences: Replaces the 5-amino group with bromine.
  • Implications: Bromine acts as a leaving group, making this compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).
tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
  • Molecular Formula : C₁₁H₁₆FN₃O₃
  • Molecular Weight : 257.26 g/mol
  • Key Differences: Contains fluorine (electron-withdrawing) and hydroxyl (-OH) groups instead of amino and methyl.
  • Implications: Fluorine increases lipophilicity and metabolic stability, while the hydroxyl group introduces acidity (pKa ~10–12). The target compound’s amino group offers nucleophilic reactivity for further functionalization .

Pyridine-Based Carbamates

tert-Butyl 4-Methylpyridin-2-ylcarbamate
  • Molecular Formula : C₁₁H₁₆N₂O₂
  • Molecular Weight : 208.26 g/mol
  • Key Differences : Pyridine ring (one nitrogen) vs. pyrimidine (two nitrogens).
  • Pyridine derivatives exhibit weaker basicity (pKa ~5–6) compared to pyrimidines (pKa ~1–3) .
tert-Butyl (4-Hydroxy-5-methoxypyridin-3-yl)methylcarbamate
  • Molecular Formula : C₁₂H₁₈N₂O₄
  • Molecular Weight : 254.28 g/mol
  • Key Differences : Hydroxy and methoxy substituents on a pyridine ring.
  • Implications: Methoxy groups increase steric hindrance, while hydroxy groups enable hydrogen bonding. The target compound’s amino group offers superior nucleophilicity for coupling reactions .

Piperidine- and Cyclopentane-Based Carbamates

tert-Butyl (1-Acetylpiperidin-4-yl)carbamate
  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.31 g/mol
  • Key Differences : Aliphatic piperidine ring instead of aromatic pyrimidine.
  • Implications : Piperidine derivatives are more flexible, favoring interactions with hydrophobic protein pockets. The acetyl group enhances metabolic stability compared to the pyrimidine’s aromatic system .
tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate
  • Molecular Formula: C₁₀H₁₉NO₃
  • Molecular Weight : 201.26 g/mol
  • Key Differences : Cyclopentane ring with a hydroxyl group.
  • Implications : Cyclopentane’s rigidity may restrict conformational flexibility, impacting binding kinetics. The hydroxyl group offers polar interactions absent in the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Solubility Features
Target Compound C₁₁H₁₈N₄O₂ 238.29 5-NH₂, 4-CH₃ High solubility (polar groups), nucleophilic NH₂
tert-Butyl N-[(5-Bromopyrimidin-2-yl)methyl]carbamate C₁₀H₁₄BrN₃O₂ 288.14 5-Br Reactive in cross-coupling, hydrophobic
tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 5-F, 4-OH Acidic OH, lipophilic
tert-Butyl 4-Methylpyridin-2-ylcarbamate C₁₁H₁₆N₂O₂ 208.26 Pyridine, 4-CH₃ Weaker basicity, moderate solubility

Biological Activity

Tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate is a chemical compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C10H15N3O2
  • Molecular Weight : Approximately 223.25 g/mol
  • Appearance : White to almost white solid
  • Melting Point : 115 °C to 120 °C

The structure features a tert-butyl group that enhances lipophilicity, alongside a pyrimidine ring substituted with amino and methyl groups, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate the activity of various enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.

Biological Activity

  • Anticancer Properties :
    • The compound has shown promise in preclinical studies as an inhibitor of CDK2, which is implicated in cancer progression. By degrading CDK2 through the ubiquitin-proteasome pathway, it may hinder tumor growth and proliferation .
  • Enzyme Inhibition :
    • Interaction studies reveal that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, potentially beneficial in treating metabolic disorders .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics due to its lipophilic nature. These properties may enhance its bioavailability when administered .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberSimilarity Index
tert-Butyl (5-amino-pyridin-2-yl)carbamate220731-04-40.94
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate639091-78-40.89
tert-Butyl (5-nitropyridin-2-yl)carbamate161117-88-00.88
tert-Butyl (5-amino-pyridin-2-yloxy)carbamate1039055-46-30.93

This table highlights how slight variations in functional groups can influence biological activity and selectivity.

Case Studies and Research Findings

  • In vitro Studies :
    • In vitro assays demonstrated that this compound effectively inhibits CDK2 activity in cancer cell lines, leading to reduced cell proliferation rates .
  • Animal Models :
    • Animal model studies have indicated a significant reduction in tumor size when treated with this compound compared to controls, suggesting its potential as an effective therapeutic agent .
  • Synthesis Methods :
    • Various synthetic routes have been explored for producing this compound efficiently while maintaining structural integrity. These methods include standard organic synthesis techniques such as carbamation reactions involving amines and isocyanates .

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